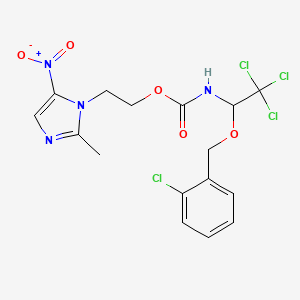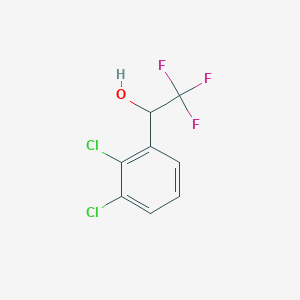![molecular formula C25H30N2O5S2 B3012530 ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 686743-80-6](/img/structure/B3012530.png)
ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its heterocyclic and sulfonyl components. While the specific compound is not directly studied in the provided papers, related compounds and reactions are discussed, which can give insights into the potential behavior and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful consideration of protecting groups and reaction conditions to avoid racemization and to achieve high yields. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is described, highlighting the importance of reaction conditions that are compatible with various protecting groups .
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, has been studied, and these studies often include the formation of complexes with metal ions like Cu(II), Co(II), and Ni(II) . This suggests that the compound may also form complexes with metal ions, which could be relevant for its potential applications.
Chemical Reactions Analysis
Chemical reactions involving similar compounds demonstrate a wide range of reactivity. For example, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergoes heterocyclization reactions to yield various derivatives, including bisthiazole and bisthiolane . This indicates that the compound may also participate in heterocyclization reactions, potentially leading to a variety of structurally diverse and biologically active molecules.
Physical and Chemical Properties Analysis
The physicochemical properties such as acid-base behavior, solubility, and chemical stability of related compounds have been studied, providing a foundation for understanding how the compound might behave under different conditions . Additionally, the use of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst for formylation reactions suggests that sulfonyl groups in the compound may influence its reactivity in similar transformations .
Case Studies
While no specific case studies are provided for the exact compound, the papers discuss various applications of related compounds. For example, the synthesis of pyrazoles, pyridazines, and pyrimidines from ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate indicates potential pharmaceutical applications for these types of molecules . This suggests that the compound may also have pharmaceutical relevance.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis and investigation into the biological activities of cycloalkylthiophene derivatives have shown that these compounds exhibit notable antibacterial and antifungal properties. For example, a series of novel cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized and tested against a range of pathogenic strains, showing activity comparable to standard antibiotics and antifungal agents (Altundas, Sarı, Çolak, & Öğütcü, 2010). This suggests potential applications in developing new antimicrobial agents.
Chemical Synthesis and Catalysis
Research on the regio- and diastereoselective synthesis of thiophene derivatives highlights the compound's role in facilitating complex chemical transformations. For instance, L-proline-catalyzed three-component reactions have been used to synthesize highly substituted thienothiopyrans, demonstrating the compound's utility in organic synthesis and catalysis (Indumathi & Perumal, 2010).
Antitumor Evaluation
Novel diarylsulfonylurea derivatives, including the cyclohepta[b]thiophene scaffold, have been synthesized and evaluated for their antitumor activities. Some derivatives showed broad-spectrum antitumor activity, suggesting the potential for developing new anticancer agents (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).
Antimicrobial and Antioxidant Studies
Derivatives of cycloalkylthiophene have been synthesized and screened for their antimicrobial and antioxidant activities. Compounds derived from this scaffold have shown promising antibacterial, antifungal, and antioxidant properties, indicating their potential in pharmaceutical applications (Raghavendra et al., 2016).
Application in Dye Synthesis
The compound's derivatives have also been explored in the synthesis of disperse dyes for polyester, demonstrating good coloration and fastness properties. This suggests potential applications in the textile industry for the development of new dyes and pigments (Sabnis & Rangnekar, 1989).
Mechanism of Action
Target of Action
It is known that indole derivatives, a key component of this compound, play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 2-[2-(1-ethylindol-3-yl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S2/c1-4-27-15-21(17-11-9-10-13-19(17)27)34(30,31)16(3)23(28)26-24-22(25(29)32-5-2)18-12-7-6-8-14-20(18)33-24/h9-11,13,15-16H,4-8,12,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASLBCMVLMWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)C(C)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)



![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)
![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)
![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3012463.png)


![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)